PF-6274484
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYDDIWQXWTNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-6274484
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-6274484 is a highly potent, irreversible, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its mechanism of action is characterized by a high-affinity initial binding to the EGFR active site, followed by the formation of a stable covalent bond with a specific cysteine residue. This irreversible inhibition effectively blocks the autophosphorylation of both wild-type (WT) and clinically relevant mutant forms of EGFR, such as the L858R/T790M double mutant, thereby abrogating downstream signaling pathways crucial for tumor cell proliferation and survival. This document provides a detailed technical overview of this compound's mechanism, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological and experimental processes.
Core Mechanism of Action: Covalent Inhibition of EGFR
This compound acts as a targeted covalent inhibitor. This mechanism involves a two-step process:
-
Reversible Binding: The inhibitor, possessing a high affinity for the EGFR kinase domain, first binds non-covalently to the active site. This initial interaction is driven by favorable intermolecular forces and is characterized by the inhibition constant (Ki).
-
Irreversible Covalent Bonding: Following the initial binding, a reactive group on this compound forms a permanent covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of EGFR. This step renders the inhibition irreversible, effectively and permanently disabling the kinase activity of the receptor.[1]
The acrylamide (B121943) "warhead" on the this compound molecule acts as a Michael acceptor, which covalently modifies the nucleophilic Cys797 residue.[1] This covalent modification prevents ATP from binding, thereby inhibiting the receptor's autophosphorylation and subsequent activation of downstream signaling cascades.
References
The Differential Inhibition of Wild-Type vs. Mutant Epidermal Growth Factor Receptor (EGFR) by Tyrosine Kinase Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epidermal growth factor receptor (EGFR) is a critical signaling protein that regulates cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations in the EGFR gene, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] This has led to the development of EGFR tyrosine kinase inhibitors (TKIs) as a cornerstone of targeted cancer therapy.[3] A crucial aspect of TKI development and clinical application is their differential activity against wild-type (WT) EGFR and various mutant forms. This technical guide provides an in-depth analysis of the inhibition of WT versus mutant EGFR, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways and experimental workflows. While specific data for PF-6274484 is not publicly available, this guide will utilize data from well-characterized EGFR inhibitors to illustrate the core principles of differential inhibition.
Introduction to EGFR and TKI Therapy
EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and activates its intracellular kinase domain.[5] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK/STAT pathways, which ultimately control cellular processes like proliferation, survival, and migration.[5][6]
In cancer, specific mutations in the EGFR kinase domain can lead to constitutive activation of the receptor, driving uncontrolled cell growth. Common activating mutations include exon 19 deletions and the L858R point mutation in exon 21.[7] First and second-generation EGFR TKIs, such as erlotinib (B232) and afatinib (B358), were developed to target these activating mutations.[8] However, resistance to these therapies often develops, frequently through the acquisition of a secondary mutation, T790M, in exon 20.[3] This has spurred the development of third-generation TKIs, like osimertinib (B560133), which are designed to be effective against T790M mutant EGFR while sparing wild-type EGFR to minimize toxicity.[3]
Quantitative Analysis of EGFR Inhibition
The efficacy of an EGFR TKI is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of a TKI for mutant versus wild-type EGFR is a critical determinant of its therapeutic window.
Table 1: Comparative IC50 Values (nM) of Representative EGFR TKIs Against Wild-Type and Mutant EGFR
| Inhibitor | EGFR Wild-Type (WT) | EGFR L858R | EGFR ex19del | EGFR T790M | EGFR L858R/T790M |
| Erlotinib | 7 - 100+ | 12 | 7 | >1000 | >1000 |
| Afatinib | 10 - 50 | 0.3 | 0.8 | 10 - 50 | 10 - 50 |
| Osimertinib | 50 - 500+ | 1 - 10 | 1 - 10 | 1 - 15 | 1 - 15 |
Note: IC50 values are compiled from various in vitro studies and can vary depending on the specific assay conditions. The data presented here are representative values to illustrate general trends.
As shown in Table 1, first-generation inhibitors like erlotinib are potent against common activating mutations but have significantly lower activity against the T790M resistance mutation. Second-generation inhibitors such as afatinib show potency against both activating and, to some extent, T790M mutations, but also inhibit wild-type EGFR, which can lead to dose-limiting toxicities.[9] Third-generation inhibitors like osimertinib demonstrate high potency against both activating and T790M mutations while maintaining a significantly lower affinity for wild-type EGFR, thereby offering a wider therapeutic window.[10]
Key Experimental Protocols
The characterization of EGFR inhibitors involves a variety of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on the enzymatic activity of purified EGFR (wild-type or mutant).
Methodology:
-
Reagents and Materials: Recombinant human EGFR (WT or mutant) kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), the test inhibitor, kinase assay buffer, and a detection reagent.
-
Procedure: a. The recombinant EGFR enzyme is incubated with the test inhibitor at various concentrations in the kinase assay buffer. b. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. Radiolabeled ATP ([γ-³²P]ATP) is often used.[11] c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes). d. The reaction is terminated, often by the addition of a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane. e. The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is done by measuring the incorporated radioactivity.[12] Alternatively, luminescence-based assays that measure the amount of ATP remaining after the kinase reaction can be used. f. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Phosphorylation Assay (Western Blotting)
Objective: To assess the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Human cancer cell lines expressing either wild-type EGFR (e.g., A431) or mutant EGFR (e.g., PC-9 for ex19del, H1975 for L858R/T790M) are cultured under standard conditions.
-
Treatment: Cells are treated with the test inhibitor at various concentrations for a specified duration.
-
Lysis: Following treatment, cells are lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. The separated proteins are transferred to a nitrocellulose or PVDF membrane. c. The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). d. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). e. The signal is detected using a chemiluminescent substrate, and the bands are visualized. f. The membrane is often stripped and re-probed with an antibody for total EGFR to confirm equal protein loading.
-
Analysis: The intensity of the p-EGFR bands is quantified and normalized to the total EGFR levels to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades activated by EGFR.
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
Experimental Workflow for TKI Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel EGFR TKI.
Caption: A generalized workflow for the preclinical characterization of an EGFR TKI.
Conclusion
The development of EGFR tyrosine kinase inhibitors has revolutionized the treatment of EGFR-mutant cancers. A deep understanding of the differential inhibitory profiles of these agents against wild-type and various mutant forms of EGFR is paramount for designing more effective and less toxic therapies. The quantitative data and experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel EGFR inhibitors. Future drug discovery efforts will continue to focus on developing TKIs with improved selectivity for clinically relevant resistance mutations while minimizing activity against wild-type EGFR, thereby maximizing therapeutic benefit for patients.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 4. medrxiv.org [medrxiv.org]
- 5. ClinPGx [clinpgx.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Role of PF-6274484 in Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-6274484 is a potent, high-affinity, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Dysregulation of EGFR signaling is a critical driver in the proliferation and survival of various cancer cells. This compound irreversibly binds to EGFR, including clinically relevant mutant forms, thereby blocking downstream signaling pathways implicated in tumorigenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative inhibitory profile, detailed experimental protocols for its characterization, and a visualization of its interaction with the EGFR signaling cascade.
Introduction to this compound and EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are central to regulating cell proliferation, survival, and migration. In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, providing a constant stimulus for tumor growth and survival.
This compound is a second-generation, irreversible EGFR inhibitor. Its chemical structure includes an acrylamide (B121943) "warhead" that forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding mode provides a sustained and potent inhibition of the kinase activity.
Quantitative Inhibitory Profile of this compound
The potency and efficacy of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this inhibitor.
| Target | Parameter | Value | Reference |
| Wild-Type EGFR | Ki | 0.18 nM | [1] |
| EGFR (L858R/T790M) | Ki | 0.14 nM | [1] |
Table 1: Biochemical Inhibition Constants (Ki) of this compound for Wild-Type and Mutant EGFR.
| Cell Line | EGFR Status | Assay | IC50 | Reference |
| A549 | Wild-Type | EGFR Autophosphorylation | 5.8 nM | [1] |
| H1975 | L858R/T790M | EGFR Autophosphorylation | 6.6 nM | [1] |
Table 2: Cellular Inhibitory Activity (IC50) of this compound on EGFR Autophosphorylation.
Mechanism of Action: Covalent Inhibition of EGFR
The interaction of this compound with EGFR is a two-step process. Initially, the inhibitor reversibly binds to the ATP-binding pocket of the EGFR kinase domain. This is followed by a chemical reaction where the acrylamide moiety of this compound acts as a Michael acceptor and forms a covalent bond with the thiol group of the Cys797 residue.
References
An In-depth Technical Guide on PF-6274484 and its Inhibition of EGFR Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-6274484, a potent and covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The document details the compound's mechanism of action, presents its inhibitory activity in quantitative terms, outlines key experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for normal cellular function. However, dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.
This compound is a small molecule inhibitor designed to covalently bind to the ATP-binding site of the EGFR kinase domain. This irreversible binding effectively blocks the kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream oncogenic signaling pathways.
Quantitative Data Presentation
The inhibitory activity of this compound against both wild-type (WT) and mutant forms of EGFR has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay Type | Parameter | Value (nM) | Reference |
| Wild-Type EGFR | Biochemical | Kᵢ | 0.18 | [1] |
| EGFR (L858R/T790M) | Biochemical | Kᵢ | 0.14 | [1] |
Table 1: Biochemical Inhibition of EGFR by this compound. This table presents the inhibitor constant (Kᵢ) of this compound against wild-type and the double mutant L858R/T790M EGFR.
| Cell Line | EGFR Status | Assay Type | Parameter | Value (nM) | Reference |
| A549 | Wild-Type | Cellular Autophosphorylation | IC₅₀ | 5.8 | [1] |
| H1975 | L858R/T790M | Cellular Autophosphorylation | IC₅₀ | 6.6 | [1] |
Table 2: Cellular Inhibition of EGFR Autophosphorylation by this compound. This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound on EGFR autophosphorylation in different cancer cell lines.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibitory effect of this compound on EGFR autophosphorylation.
In Vitro EGFR Kinase Inhibition Assay (Kᵢ Determination)
This biochemical assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain (WT and L858R/T790M mutant)
-
This compound
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the EGFR enzyme and the test inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
The inhibitor constant (Kᵢ) is then calculated by fitting the data to the Morrison equation for tight-binding inhibitors, accounting for the covalent mechanism of action.
Cell-Based EGFR Autophosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of this compound to inhibit EGFR autophosphorylation within a cellular context.
Materials:
-
Cancer cell lines (e.g., A549 for WT EGFR, H1975 for L858R/T790M EGFR)
-
Cell culture medium and supplements
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Quantify the protein concentration of the cell lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with anti-total EGFR and loading control antibodies to ensure equal protein loading.
-
Quantify the band intensities to determine the level of phosphorylated EGFR relative to total EGFR. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Cellular EGFR Autophosphorylation Assay
Caption: Workflow for assessing EGFR autophosphorylation inhibition.
References
Reversible Interactions of PF-6274484 with EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reversible interactions of the covalent inhibitor PF-6274484 with the Epidermal Growth Factor Receptor (EGFR). While this compound forms a covalent bond with EGFR, its high potency is critically dependent on the initial, high-affinity non-covalent binding. This document outlines the quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound Interaction with EGFR
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for the interaction of this compound with wild-type (WT) EGFR and clinically relevant mutant forms.
Table 1: Biochemical Potency of this compound Against EGFR Variants
| EGFR Variant | K_i (nM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) |
| WT EGFR | 0.18 | 1.1 x 10⁻³ | 6.3 x 10⁶ |
| EGFR-L858R/T790M | 0.14 | - | - |
K_i (inhibition constant) represents the reversible binding affinity of the inhibitor to the enzyme. A lower K_i value indicates a higher binding affinity. k_inact (inactivation rate constant) is the maximal rate of covalent bond formation. k_inact/K_i is the second-order rate constant that represents the overall efficiency of the covalent inhibitor.
Table 2: Cellular Potency of this compound in EGFR-Dependent Cell Lines
| Cell Line | EGFR Status | IC_50 (nM) |
| A549 | WT EGFR | 5.8 |
| H1975 | EGFR-L858R/T790M | 6.6 |
IC_50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to inhibit the biological process (in this case, EGFR autophosphorylation) by 50%.
The data clearly indicates that this compound exhibits high affinity for both wild-type and the double mutant EGFR, with K_i values in the sub-nanomolar range[1][2]. This strong initial reversible binding is a key determinant of its potent cellular activity, as evidenced by the low nanomolar IC_50 values for the inhibition of EGFR autophosphorylation in cancer cell lines[1][2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on the methods described in the primary literature.
Biochemical Kinase Assay for K_i and k_inact Determination
This assay determines the reversible binding affinity (K_i) and the rate of covalent modification (k_inact) of this compound against purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain (WT or mutant)
-
This compound
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well or 384-well plate, add the EGFR enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The K_i and k_inact values are determined by fitting the progress curves of the enzymatic reaction at different inhibitor concentrations to a model for covalent inhibition using specialized software.
Cellular EGFR Autophosphorylation Assay
This assay measures the ability of this compound to inhibit EGFR autophosphorylation in a cellular context, providing the IC_50 value.
Materials:
-
A549 (WT EGFR) or H1975 (EGFR-L858R/T790M) cells
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound
-
Human recombinant EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)
-
Western blot equipment
Procedure:
-
Seed A549 or H1975 cells in 6-well plates and allow them to attach overnight.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-EGFR antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an anti-total EGFR antibody as a loading control.
-
Quantify the band intensities and calculate the IC_50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for the cellular autophosphorylation assay.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cellular EGFR Autophosphorylation Assay.
References
Methodological & Application
Application Notes and Protocols for PF-6274484, a Covalent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-6274484 is a potent, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. By irreversibly binding to a cysteine residue within the ATP-binding site of EGFR, this compound effectively blocks the receptor's autophosphorylation and subsequent downstream signaling pathways that are critical for cell growth and proliferation. These application notes provide detailed protocols for assessing the cellular activity of this compound, focusing on its ability to inhibit EGFR autophosphorylation in a cell-based assay.
Data Presentation
The inhibitory activity of this compound on EGFR autophosphorylation can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative data for this compound's potency against wild-type (WT) and mutant forms of EGFR.
| Target | Assay Type | IC50 (nM) |
| Wild-Type EGFR | Cell-Based Autophosphorylation | 5.8 |
| Mutant EGFR | Cell-Based Autophosphorylation | 6.6 |
Signaling Pathway
The diagram below illustrates the EGFR signaling cascade and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc. This initiates downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound covalently binds to the EGFR kinase domain, preventing autophosphorylation and blocking these downstream signals.
Application Notes and Protocols for PF-6274484 in an In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-6274484 is a potent, high-affinity, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] It demonstrates significant activity against both wild-type (WT) EGFR and the clinically relevant L858R/T790M double mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.[1][2] Preclinical evaluation of this compound in robust in vivo models is a critical step in its development as a potential therapeutic agent for cancers driven by EGFR signaling, particularly non-small cell lung cancer (NSCLC).
This document provides detailed application notes and a comprehensive protocol for designing and executing an in vivo xenograft study to evaluate the efficacy of this compound. The methodologies described are based on established protocols for EGFR inhibitors and are tailored to the known characteristics of this compound.
Mechanism of Action and Signaling Pathway
This compound functions by irreversibly binding to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis. The primary pathway inhibited is the EGFR signaling cascade, which includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Data Presentation: Quantitative Summary
The following tables provide a template for summarizing the in vitro potency of this compound and a hypothetical in vivo study design.
Table 1: In Vitro Activity of this compound
| Cell Line | EGFR Status | IC50 (nM) | Cancer Type |
| A549 | WT | 5.8 | Non-Small Cell Lung Cancer |
| H1975 | L858R/T790M | 6.6 | Non-Small Cell Lung Cancer |
Data sourced from MedChemExpress and Schwartz PA, et al. PNAS. 2014.[1][2]
Table 2: Example In Vivo Xenograft Study Design
| Group | Treatment | Dose (mg/kg) | Route of Admin. | Dosing Schedule | No. of Animals |
| 1 | Vehicle Control | - | Oral Gavage | Daily | 8-10 |
| 2 | This compound | 10 | Oral Gavage | Daily | 8-10 |
| 3 | This compound | 25 | Oral Gavage | Daily | 8-10 |
| 4 | This compound | 50 | Oral Gavage | Daily | 8-10 |
| 5 | Standard of Care | Compound & Dose | Route | Schedule | 8-10 |
Table 3: Example Tumor Growth Inhibition (TGI) Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % TGI | p-value vs. Vehicle |
| Vehicle Control | 1500 ± 250 | - | - |
| This compound (10 mg/kg) | 900 ± 180 | 40% | <0.05 |
| This compound (25 mg/kg) | 450 ± 110 | 70% | <0.01 |
| This compound (50 mg/kg) | 150 ± 50 | 90% | <0.001 |
% TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100
Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines:
-
H1975: Human NSCLC cell line harboring the EGFR L858R/T790M double mutation.
-
A549: Human NSCLC cell line with wild-type EGFR.
-
Other suitable cell lines with documented EGFR mutations or overexpression can also be considered.
-
-
Culture Conditions:
-
Culture H1975 and A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Routinely test for mycoplasma contamination.
-
Animal Model
-
Species: Athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
Xenograft Tumor Implantation
-
Cell Preparation:
-
Harvest cells during their logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free medium or PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
-
Implantation:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
Drug Formulation and Administration
-
Vehicle Preparation: A common vehicle for oral gavage is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of dosing, dilute the stock solution with the vehicle to the final desired concentrations. Ensure the final DMSO concentration is below 10%.
-
Prepare fresh formulations daily.
-
-
Administration: Administer the drug or vehicle via oral gavage once daily. The volume of administration is typically 10 µL per gram of body weight.
Study Monitoring and Endpoints
-
Tumor Measurement:
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Body Weight and Health:
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
-
-
Endpoint Criteria:
-
Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they exhibit a body weight loss of >20%.
-
At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic (e.g., Western blot for p-EGFR) or histological analysis.
-
Experimental Workflow Visualization
References
Application Notes and Protocols: Kinase Selectivity Profiling of PF-6274484
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-6274484 is a potent, high-affinity, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] As a targeted therapeutic agent, understanding its kinase selectivity profile is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development. These application notes provide a summary of the kinase selectivity of this compound and detailed protocols for key experimental procedures used in its characterization.
Data Presentation: Kinase Inhibitory Profile of this compound
The inhibitory activity of this compound has been primarily characterized against its intended target, EGFR. The compound demonstrates high potency against both wild-type (WT) and mutant forms of the receptor.
| Target Kinase | Parameter | Value (nM) | Reference |
| Wild-Type EGFR | Ki | 0.14 | [1] |
| Wild-Type EGFR | IC50 (autophosphorylation in A549 cells) | 5.8 | [1] |
| Mutant EGFR (L858R/T790M) | IC50 (autophosphorylation in H1975 cells) | 6.6 |
Selectivity Discussion:
While comprehensive kinome-wide screening data with IC50 values for this compound is not publicly available, chemoproteomic studies have been conducted to assess its broader selectivity. These studies utilize techniques such as activity-based protein profiling (ABPP) to identify cellular targets of covalent inhibitors. Such analyses have shown that while this compound is highly potent against EGFR, like many covalent inhibitors, it can exhibit off-target reactivity at higher concentrations. The selectivity of covalent kinase inhibitors is a critical aspect of their development, as off-target interactions can lead to unforeseen cellular effects.
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are representative of the techniques used to determine the potency and selectivity of covalent kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes the determination of the IC50 value of this compound against a purified kinase (e.g., EGFR) by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add 5 µL of a solution containing the EGFR kinase to each well.
-
To account for the covalent nature of the inhibitor, pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 60 minutes) at room temperature.
-
-
Initiate Kinase Reaction:
-
Start the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Stop Reaction and Deplete ATP:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular EGFR Autophosphorylation Assay (ELISA-based)
This protocol measures the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
A549 (WT EGFR) or H1975 (L858R/T790M EGFR) cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Serum-free medium
-
This compound
-
Human recombinant EGF
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Phospho-EGFR (e.g., Tyr1068) and Total EGFR ELISA Kit
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for 2-4 hours.
-
-
EGF Stimulation:
-
Stimulate the cells with an appropriate concentration of EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C. Include a non-stimulated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
-
ELISA:
-
Perform the ELISA for both phosphorylated and total EGFR according to the manufacturer's protocol. This typically involves:
-
Adding diluted cell lysates to the antibody-coated wells.
-
Incubation with a detection antibody.
-
Addition of a substrate and subsequent color development.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal for each sample.
-
Plot the normalized phospho-EGFR signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for PF-6274484, a Covalent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of PF-6274484, a potent covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document also outlines its mechanism of action within the EGFR signaling pathway and provides a general experimental workflow for its use in cell-based assays. The information herein is intended to guide researchers in the effective use of this compound for preclinical cancer research and drug development.
Introduction to this compound
This compound is a high-affinity, covalent inhibitor of EGFR kinase.[1] By irreversibly binding to the receptor, it effectively blocks the downstream signaling pathways that are crucial for cell growth, proliferation, and survival in many forms of cancer. Its covalent nature offers the potential for prolonged and potent inhibition of EGFR activity.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 372.78 g/mol | [1] |
| Formula | C₁₈H₁₄ClFN₄O₂ | [1] |
| Storage Temperature | -20°C | [1] |
Mechanism of Action
This compound functions as a tyrosine kinase inhibitor (TKI) by covalently binding to the EGFR. This binding event prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, both of which are central to cancer cell proliferation and survival.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution:
-
Volume of DMSO (μL) = (Weight of this compound (mg) / 372.78 g/mol ) * 100,000
-
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[1]
Example Calculation for a 10 mM Stock Solution:
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Amount of this compound | Volume of DMSO to Add |
| 10 mM | 372.78 | 1 mg | 268.25 µL |
| 10 mM | 372.78 | 5 mg | 1341.27 µL |
General Workflow for Cell-Based Assays
The following is a generalized workflow for utilizing the this compound stock solution in a typical cell-based experiment, such as a cell viability or Western blot assay.
Workflow:
-
Cell Seeding: Plate the cells of interest at an appropriate density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis). Allow the cells to adhere and resume logarithmic growth (typically overnight).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent, low final concentration of DMSO across all treatment and control groups (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group (medium with the same final concentration of DMSO as the treated groups).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay and research question.
-
Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To determine the effect of the inhibitor on cell growth.
-
Western Blotting: To analyze the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) to confirm target engagement and pathway inhibition.
-
Immunofluorescence: To visualize the localization of relevant proteins.
-
Flow Cytometry: To analyze cell cycle progression or apoptosis.
-
Visualizations
Signaling Pathway of EGFR Inhibition
The following diagram illustrates the mechanism of action of this compound in the context of the EGFR signaling pathway.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
The diagram below outlines the logical steps for preparing a stock solution of this compound.
Caption: Workflow for preparing a this compound stock solution.
References
Troubleshooting & Optimization
Technical Support Center: Interpreting Off-Target Effects of PF-6274484
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-6274484, a potent covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information provided will help in interpreting experimental results, with a focus on understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a high-affinity and potent covalent inhibitor of EGFR kinase.[1] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition of its kinase activity. This blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
Q2: I am observing unexpected cellular phenotypes that do not seem to be related to EGFR inhibition. Could these be off-target effects?
While specific off-target kinase profiling data for this compound is not extensively published, it is plausible that at higher concentrations, this compound could inhibit other kinases, particularly those with a cysteine residue in a homologous position to Cys797 in EGFR. Off-target effects are a common consideration for kinase inhibitors and can lead to unexpected phenotypes. To investigate this, it is recommended to perform a kinome-wide selectivity profiling experiment.
Q3: My cells are developing resistance to this compound. What are the possible mechanisms?
Resistance to EGFR inhibitors like this compound can arise through several mechanisms:
-
Secondary mutations in EGFR: The most common on-target resistance mechanism is the acquisition of additional mutations in the EGFR kinase domain that prevent the inhibitor from binding effectively.
-
Activation of bypass signaling pathways: Cancer cells can compensate for EGFR inhibition by upregulating alternative signaling pathways to maintain cell proliferation and survival. Common bypass pathways include the activation of other receptor tyrosine kinases like MET or HER2.
-
Histologic transformation: In some cases, the cancer cells may change their lineage, for example, from non-small cell lung cancer to small cell lung cancer, which is less dependent on EGFR signaling.
Q4: How can I confirm that this compound is inhibiting EGFR in my cellular experiments?
The most direct way to confirm EGFR inhibition is to perform a Western blot analysis to measure the phosphorylation status of EGFR at key tyrosine residues (e.g., Y1068, Y1173). A significant decrease in EGFR phosphorylation upon treatment with this compound would indicate target engagement and inhibition. It is also advisable to assess the phosphorylation of downstream signaling proteins such as AKT and ERK.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Suggestion |
| Cell line variability | Ensure the use of a consistent passage number for your cells. Authenticate your cell line to rule out contamination or misidentification. |
| Compound solubility/stability | Prepare fresh dilutions of this compound for each experiment. Visually inspect the culture medium for any signs of precipitation. |
| Assay conditions | Optimize cell seeding density. Ensure uniform incubation times and conditions across all plates. |
| Off-target effects | At high concentrations, off-target effects could contribute to cytotoxicity, leading to variability. Consider using a lower concentration range focused on EGFR inhibition. |
Issue 2: Unexpected changes in cell morphology or signaling pathways.
| Possible Cause | Troubleshooting Suggestion |
| Off-target kinase inhibition | Perform a broad kinase inhibitor screen (kinome scan) to identify potential off-target kinases of this compound at the concentration you are using. |
| Activation of compensatory pathways | Use pathway analysis tools (e.g., Western blotting for key signaling nodes, phospho-proteomics) to investigate the activation of other signaling pathways upon this compound treatment. |
| Cellular stress response | High concentrations of any small molecule can induce cellular stress. Assess markers of cellular stress, such as heat shock proteins. |
Quantitative Data
As comprehensive, publicly available kinome scan data for this compound is limited, the following table presents a representative kinase selectivity profile for a similar class of covalent quinazoline-based EGFR inhibitors to illustrate potential off-target considerations. This data is not specific to this compound and should be used for informational purposes only.
Table 1: Representative Off-Target Kinase Profile of a Covalent Quinazoline-based EGFR Inhibitor
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| EGFR (Primary Target) | <1 | >99% |
| ERBB2 (HER2) | 15 | 95% |
| ERBB4 (HER4) | 50 | 80% |
| BLK | 120 | 65% |
| BMX | 250 | 50% |
| TEC | 400 | 40% |
| SRC family kinases (SRC, LYN, FYN) | >500 | <30% |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Treat with desired concentrations of this compound for 1-2 hours. Stimulate with 50 ng/mL EGF for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an 8% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an appropriate substrate.
-
Analysis: Quantify band intensities and normalize the phospho-EGFR signal to total EGFR and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Biochemical Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare kinase reaction buffer, ATP solution, and substrate solution. Serially dilute this compound to the desired concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, this compound dilutions, and substrate. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
Visualizations
Caption: EGFR Signaling Pathway and the point of inhibition by this compound.
Caption: General experimental workflows for cellular and biochemical assays.
Caption: A logical flowchart for troubleshooting unexpected experimental results.
References
Technical Support Center: Troubleshooting PF-6274484 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the covalent EGFR inhibitor, PF-6274484.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-affinity and potent covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] As a covalent inhibitor, it forms a stable, irreversible bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This prevents ATP from binding, thereby inhibiting the receptor's kinase activity and blocking downstream signaling pathways that promote cell proliferation and survival.[2][3]
Q2: My cells were initially sensitive to this compound, but now they are showing reduced response. What are the potential reasons?
A2: The decreased sensitivity of your cell line to this compound is likely due to the development of acquired resistance. This is a common phenomenon in cancer cells and can arise through several mechanisms, including:
-
On-target alterations: Changes in the EGFR protein itself that prevent effective drug binding.
-
Bypass signaling pathway activation: Upregulation of alternative signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of EGFR.
-
Drug efflux: Increased expression of transporter proteins that actively pump the drug out of the cell.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most definitive way to confirm resistance is to perform a dose-response assay and compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[4]
Q4: What is a typical fold-increase in IC50 that indicates resistance?
A4: While the exact fold-increase can vary depending on the cell line and the specific resistance mechanism, a 5- to 10-fold or higher increase in the IC50 value is generally considered a strong indicator of a stable resistant phenotype.[5]
Troubleshooting Guides
Problem: Decreased Efficacy of this compound in Cell Viability Assays
If you observe that your cell line requires a higher concentration of this compound to achieve the same level of growth inhibition as previously observed, follow this troubleshooting guide.
Step 1: Confirm Resistance and Quantify the IC50 Shift
The first step is to quantitatively confirm the development of resistance.
-
Experimental Protocol:
-
Cell Seeding: Plate both the suspected resistant and the parental (sensitive) cell lines at the same optimal density in 96-well plates.
-
Drug Titration: Prepare a serial dilution of this compound. It is advisable to use a wider concentration range than in your initial experiments to capture the full dose-response curve of the resistant cells.
-
Treatment: Treat the cells with the different concentrations of this compound for a standard duration (e.g., 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT or CellTiter-Glo, to determine the percentage of viable cells at each drug concentration.
-
IC50 Calculation: Plot the cell viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each cell line.
-
-
Data Presentation:
Cell Line Parental IC50 (nM) Resistant IC50 (nM) Fold Change Example Cell Line A 8.5 95.2 11.2 Example Cell Line B 12.1 157.3 13.0 Note: The values presented in this table are illustrative examples based on typical resistance profiles observed with EGFR inhibitors and are not from a specific study on this compound.
Step 2: Investigate Potential On-Target Resistance Mechanisms
Acquired resistance to covalent EGFR inhibitors can arise from specific alterations in the EGFR protein.
-
A. T790M "Gatekeeper" Mutation:
-
Description: A common mechanism of resistance to first and second-generation EGFR inhibitors is the T790M mutation, which increases the affinity of EGFR for ATP, making it more difficult for the inhibitor to compete for the binding site.[6] While third-generation covalent inhibitors are designed to overcome this, it's still a possibility to investigate.
-
Experimental Protocol:
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.
-
PCR and Sanger Sequencing: Amplify the region of the EGFR gene containing exon 20 and perform Sanger sequencing to identify the T790M mutation.
-
-
-
B. Cys797 Oxidation:
-
Description: this compound forms a covalent bond with Cys797. Oxidation of this cysteine residue to sulfenic acid can prevent the covalent bond formation, leading to resistance.[7][8]
-
Experimental Protocol:
-
Cell Lysis and Protein Extraction: Lyse the cells under non-reducing conditions to preserve the oxidation state of cysteine residues.
-
Western Blot Analysis: Perform a Western blot for total EGFR. Probing with specific antibodies that recognize oxidized cysteine residues can be challenging. An alternative is to use mass spectrometry-based proteomics to identify post-translational modifications on EGFR.
-
Biochemical Assay: An in vitro kinase assay using recombinant EGFR pre-treated with an oxidizing agent (like H₂O₂) can be performed to assess the impact of oxidation on this compound's inhibitory activity.[7]
-
-
Step 3: Investigate Bypass Signaling Pathway Activation
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling.
-
A. MET Amplification:
-
Description: Amplification of the MET proto-oncogene leads to the over-activation of the MET receptor tyrosine kinase, which can then activate downstream signaling pathways like PI3K/Akt and MAPK, promoting cell survival and proliferation independently of EGFR.[9][10]
-
Experimental Protocol:
-
Quantitative PCR (qPCR): Use qPCR to determine the copy number of the MET gene in resistant cells compared to parental cells.
-
Fluorescence In Situ Hybridization (FISH): FISH can be used to visualize and quantify MET gene amplification on a chromosomal level.
-
Western Blot: Analyze the protein levels of total MET and phosphorylated MET (p-MET) to confirm the activation of the MET signaling pathway.
-
-
-
B. Activation of Other Receptor Tyrosine Kinases (RTKs):
-
Description: Overexpression or activation of other RTKs such as AXL or FGFR can also confer resistance.[11]
-
Experimental Protocol:
-
Phospho-RTK Array: A phospho-RTK array can be used to simultaneously screen for the activation of a wide range of RTKs in your resistant cell line.
-
Western Blot: Once a candidate RTK is identified from the array, validate its increased phosphorylation and expression by Western blot.
-
-
Step 4: Experimental Workflow and Signaling Pathway Diagrams
To aid in visualizing the troubleshooting process and the underlying molecular mechanisms, the following diagrams are provided.
References
- 1. Molecular characterisation of isogenic taxane resistant cell lines identify novel drivers of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of mesenchymal-epithelial transition amplification in resistance to anti-epidermal growth factor receptor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PF-6274484 Inactivity in Cell Viability Assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering a lack of activity with PF-6274484 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
A1: this compound is a high-affinity, potent, and covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] It is expected to inhibit the autophosphorylation of both wild-type and mutant EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Consequently, in EGFR-dependent cell lines, this compound should induce a dose-dependent decrease in cell viability.
Q2: I am not observing any effect of this compound on my cells. What are the potential primary reasons?
A2: Several factors could contribute to the apparent inactivity of this compound in your cell viability assay. These can be broadly categorized as issues related to the compound itself, the cell line used, or the experimental setup.
Q3: How can I be sure my experimental setup is appropriate for testing this compound?
A3: A well-designed experiment should include proper controls to validate the assay's performance.
-
Positive Control: Use a compound known to induce cell death in your chosen cell line to confirm that the assay can detect a cytotoxic effect.
-
Negative Control (Vehicle Control): Use the solvent (e.g., DMSO) at the same final concentration as your experimental wells to account for any solvent-induced toxicity.[2]
-
Untreated Control: This group of cells receives no treatment and represents 100% viability.
Troubleshooting Guide
If you are experiencing a lack of activity with this compound, consider the following troubleshooting steps:
Section 1: Compound-Related Issues
| Potential Problem | Recommended Action |
| Compound Degradation | This compound may be unstable in cell culture medium at 37°C over the course of a long experiment. Prepare fresh stock solutions for each experiment and consider the compound's stability under your specific experimental conditions.[2][3] |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of the solution, reducing its effective concentration. Visually inspect your assay plates for any signs of precipitation. If observed, consider lowering the concentration range or using a different solvent system.[4] |
| Inaccurate Pipetting | Small errors in pipetting, especially during serial dilutions, can lead to significant inaccuracies in the final compound concentration. Use calibrated pipettes and proper pipetting techniques.[2] |
Section 2: Cell Line-Related Issues
| Potential Problem | Recommended Action |
| EGFR Expression and Dependence | The primary target of this compound is EGFR. If your cell line has low or no EGFR expression, or if its proliferation is not dependent on EGFR signaling, the compound will likely have no effect. Confirm the EGFR status of your cell line through literature search, Western blot, or flow cytometry. |
| Cell Line Resistance | The cell line may possess intrinsic or acquired resistance mechanisms to EGFR inhibitors. This could include mutations in downstream signaling components (e.g., KRAS, BRAF) that bypass the need for EGFR signaling.[3] |
| Cell Confluency | Cells at very high or low confluency can respond differently to treatments. Standardize the cell seeding density to ensure consistent results.[2] |
Section 3: Assay-Related Issues
| Potential Problem | Recommended Action |
| Assay Interference | The compound may directly interfere with the assay chemistry. For example, it could chemically reduce the tetrazolium salt (e.g., MTT) or inhibit the luciferase enzyme in ATP-based assays, leading to inaccurate readings.[4] To rule this out, perform the assay in a cell-free system with the compound and the assay reagents. |
| Incorrect Assay Choice | The chosen viability assay may not be sensitive enough to detect the specific mode of cell death induced by this compound. Consider using an orthogonal method to confirm the results (e.g., if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release or a caspase activation assay for apoptosis).[2] |
| Incubation Time | The effect of the compound may be time-dependent. It's possible the chosen incubation time is too short to observe a significant decrease in cell viability. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours). |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a common method for assessing cell viability based on the mitochondrial reduction of a tetrazolium salt.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2][5]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound inactivity.
References
Technical Support Center: PF-6274484
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of PF-6274484, a potent covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored at -20°C. When stored as recommended in a tightly sealed vial, the product is stable for up to 6 months.
Q2: What is the recommended procedure for opening a vial of this compound?
A2: Due to the powdered nature of the compound, material may have accumulated in the cap during transit. To ensure no loss of product, gently tap the vial on a solid surface before opening. For products supplied in glass ampoules, extreme caution should be exercised. It is recommended to wear gloves and safety goggles, cover the ampoule with a cloth, and with thumbs on the score line, apply gentle pressure away from the body to snap the vial open.[1]
Q3: How should stock solutions of this compound be prepared and stored?
A3: It is recommended to prepare stock solutions and aliquot them into tightly sealed vials for storage. Stock solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to six months.[2] For extended storage, -80°C is preferable. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.
Q4: Can this compound be used for in vivo experiments?
A4: Yes, this compound can be used for in vivo experiments. A suspended solution suitable for oral and intraperitoneal injection can be prepared.[2]
Q5: What are the known biological targets and activities of this compound?
A5: this compound is a high-affinity, potent, and covalent inhibitor of EGFR kinase. It has been shown to inhibit the autophosphorylation of both wild-type (WT) and mutant EGFR in tumor cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage of stock solutions leading to degradation of the compound. | Ensure stock solutions are aliquoted and stored at the correct temperature (-20°C for up to 1 month, -80°C for up to 6 months) to maintain stability.[2] Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the prepared solution. | Verify calculations for molarity based on the molecular weight (372.78 g/mol ) and purity (≥98% by HPLC). Use calibrated pipettes and ensure the compound is fully dissolved. | |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | This compound is soluble in DMSO. For aqueous buffers, it may be necessary to first dissolve the compound in a small amount of DMSO and then dilute with the aqueous solution. |
| The compound has precipitated out of solution. | Gently warm the solution and vortex to aid in re-dissolving. If precipitation persists, consider preparing a fresh stock solution. | |
| Safety concerns during handling | Lack of appropriate personal protective equipment (PPE). | Always wear protective gloves, a lab coat, and safety glasses when handling this compound.[3] |
| Inhalation of the powdered compound. | Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid creating and inhaling dust.[3] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 372.78 g/mol | |
| Purity | ≥98% (HPLC) | |
| Ki for EGFR-L858R/T790M | 0.14 nM | [2] |
| Ki for WT EGFR | 0.18 nM | [2] |
| IC50 for EGFR-L858R/T790M autophosphorylation (H1975 cells) | 6.6 nM | [2] |
| IC50 for WT EGFR autophosphorylation (A549 cells) | 5.8 nM | [2] |
| Storage of Solid | -20°C | |
| Storage of Stock Solution (-20°C) | Up to 1 month | [2] |
| Storage of Stock Solution (-80°C) | Up to 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Before opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes. Gently tap the vial to ensure any powder in the cap settles to the bottom.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a final concentration of 10 mM. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 372.78), you would add 26.83 µL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of a Suspended Solution for In Vivo Administration
This protocol yields a 2.08 mg/mL suspended solution.[2]
-
Prepare a 20.8 mg/mL Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 20.8 mg/mL.
-
Prepare the Vehicle: Prepare a 20% solution of SBE-β-CD in saline.
-
Dilution: To prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline vehicle.
-
Mixing: Mix the solution thoroughly to ensure a uniform suspension. This suspended solution can be used for oral and intraperitoneal injections.[2]
Visualizations
Caption: Workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing a suspended solution of this compound for in vivo use.
References
Technical Support Center: Overcoming PF-6274484 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with the EGFR inhibitor, PF-6274484, during their experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?
A1: This is a common phenomenon known as "antisolvent precipitation" or "crashing out."[1] this compound, like many kinase inhibitors, is a hydrophobic molecule with poor aqueous solubility.[1][2] While it dissolves readily in an organic solvent like DMSO, the rapid change in the solvent environment from organic to aqueous upon dilution into your media causes the compound to exceed its solubility limit and precipitate.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions of poorly soluble inhibitors like this compound.[2][3] It is crucial to use a fresh, anhydrous (water-free) grade of DMSO, as any moisture can reduce the solubility of the compound.[3]
Q3: How can I prevent the initial precipitation of this compound when diluting it into my aqueous experimental solution?
A3: Several strategies can help prevent initial precipitation:
-
Optimize the Dilution Method: Instead of a single, large dilution, perform a stepwise serial dilution.[1] This gradual change in the solvent composition can help keep the compound in solution.
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.[1]
-
Pre-warm the Media: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can improve its solubility.[2]
-
Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. This prevents localized high concentrations that are prone to precipitation.
Q4: Can the final concentration of DMSO in my experiment affect this compound solubility and my cells?
A4: Yes. While a small percentage of DMSO in the final solution can help maintain the inhibitor's solubility, high concentrations can be toxic to cells.[2] It is recommended to keep the final DMSO concentration in cell-based assays below 0.5% (v/v).[2] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q5: My this compound solution appears clear initially but becomes cloudy over time during incubation. What could be the cause?
A5: Time-dependent precipitation can occur due to several factors, including:
-
Compound Instability: The compound may not be stable in the aqueous solution at that concentration and temperature over time.
-
Interaction with Media Components: this compound might interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.[1]
-
pH Changes: Changes in the pH of the medium during incubation can affect the solubility of pH-sensitive compounds.
To address this, try reducing the incubation time if your experimental design allows, or consider preparing fresh dilutions of this compound immediately before each experiment.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: A visible precipitate or cloudiness forms instantly when the this compound DMSO stock is added to the aqueous medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols). |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid shift from an organic to an aqueous environment, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
Issue 2: Time-Dependent Precipitation During Incubation
Symptoms: The experimental medium is initially clear after adding this compound but becomes turbid or shows visible precipitate after a period of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability in Media | The compound may degrade or aggregate over time at 37°C in the complex environment of the cell culture medium. | Prepare fresh working solutions immediately before each experiment.[2] If possible, reduce the incubation time. |
| Interaction with Serum Proteins | This compound may bind to proteins in the serum, leading to the formation of insoluble complexes.[1] | Try reducing the percentage of serum in the medium, being mindful of the impact on cell health. |
| pH Shift | The pH of the culture medium can change during incubation, potentially affecting the solubility of this compound. | Ensure the medium is properly buffered and the pH remains stable throughout the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in downstream experiments.
Materials:
-
This compound powder (MW: 372.78 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.73 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube (e.g., 1 mL for a 10 mM solution).
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, use an ultrasonic water bath for 10-15 minutes to aid dissolution.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To empirically determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (including serum and any supplements)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilutions in DMSO: In a separate 96-well plate, prepare a serial dilution of your 10 mM this compound stock solution in DMSO.
-
Add to Media: In the clear-bottom 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Transfer DMSO Dilutions: Using a multichannel pipette, transfer a small, equal volume of each DMSO dilution into the corresponding wells of the media-containing plate (e.g., 2 µL). This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Seal the plate and shake it at room temperature for 1-2 hours. Visually inspect the wells for any signs of cloudiness or precipitate.
-
Quantitative Assessment: For a more precise measurement, read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear (i.e., shows no significant increase in absorbance) is your maximum working soluble concentration under these conditions.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Validation & Comparative
A Comparative Guide to the Efficacy of PF-6274484 and Afatinib in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two covalent epidermal growth factor receptor (EGFR) inhibitors, PF-6274484 and afatinib (B358), in the context of lung cancer. While both compounds target EGFR, a key driver in a subset of non-small cell lung cancers (NSCLC), this document aims to present available experimental data to facilitate an objective comparison of their performance.
Introduction to this compound and Afatinib
This compound is a potent, high-affinity covalent inhibitor of EGFR kinase. It has been characterized for its ability to inhibit the autophosphorylation of both wild-type and mutant forms of the receptor. Afatinib is a second-generation, irreversible ErbB family blocker that targets EGFR, HER2, and HER4. It is an approved therapeutic for NSCLC patients with specific EGFR mutations. Both molecules function by forming a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for this compound and afatinib from in vitro studies. It is important to note that direct comparative data for this compound across a wide range of EGFR-mutant lung cancer cell lines is limited in publicly available literature.
Table 1: Biochemical Inhibition of Wild-Type EGFR
| Inhibitor | Ki (nM) | kinact/Ki (M-1s-1) |
| This compound | 0.14 | 1.1 x 107 |
| Afatinib | 0.16 | 6.3 x 106 |
Data sourced from Schwartz et al., 2014. A lower Ki indicates higher binding affinity. A higher kinact/Ki indicates greater covalent inactivation efficiency.
Table 2: Cellular EGFR Autophosphorylation Inhibition in A549 Lung Carcinoma Cells (Wild-Type EGFR)
| Inhibitor | IC50 (nM) |
| This compound | 5.8 |
| Afatinib | 12 |
Data sourced from Schwartz et al., 2014. IC50 represents the concentration of the inhibitor required to reduce EGFR autophosphorylation by 50%.
Table 3: Afatinib IC50 Values in Various EGFR-Mutant Lung Cancer Cell Lines
| Cell Line | EGFR Mutation | Afatinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 0.8[1] |
| H3255 | L858R | 0.3[1] |
| H1975 | L858R + T790M | 57[1] |
| PC-9ER | Exon 19 deletion + T790M | 165[1] |
| HCC827 | Exon 19 deletion | ~1-10 |
| NCI-H1650 | Exon 19 deletion | ~100-1000 |
Note: IC50 values for this compound in these EGFR-mutant cell lines are not available in the cited literature.
Signaling Pathways
Both this compound and afatinib exert their anti-cancer effects by inhibiting EGFR, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: EGFR Signaling and Inhibition by this compound and Afatinib.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. The following are protocols for key assays used to evaluate the efficacy of EGFR inhibitors.
Biochemical Kinase Inhibition Assay (for Ki and kinact/Ki determination)
This assay measures the enzymatic activity of purified EGFR kinase in the presence of an inhibitor. The protocol is based on the methodology described by Schwartz et al., 2014.
Caption: Workflow for Biochemical Kinase Inhibition Assay.
-
Enzyme and Inhibitor Preparation : Purified wild-type EGFR kinase domain is used. Stock solutions of this compound and afatinib are prepared in DMSO and serially diluted.
-
Reaction Mixture : The reaction is typically performed in a buffer containing HEPES, MgCl2, MnCl2, DTT, and BSA.
-
Assay Procedure :
-
The EGFR enzyme is pre-incubated with the inhibitor for a defined period to allow for non-covalent binding.
-
The kinase reaction is initiated by the addition of ATP and a synthetic peptide substrate.
-
The rate of peptide phosphorylation is measured over time using a suitable detection method, such as fluorescence resonance energy transfer (FRET).
-
-
Data Analysis : The kinetic parameters Ki (inhibition constant) and kinact (rate of inactivation) are determined by fitting the progress curves to the appropriate equations for covalent inhibition.
Cell-Based EGFR Autophosphorylation Assay
This assay measures the ability of an inhibitor to block EGFR autophosphorylation within a cellular context.
Caption: Workflow for Cellular EGFR Autophosphorylation Assay.
-
Cell Culture : A549 cells are cultured in appropriate media and seeded into multi-well plates.
-
Serum Starvation : Prior to treatment, cells are serum-starved for several hours to reduce basal levels of EGFR activation.
-
Inhibitor Treatment : Cells are treated with a range of concentrations of this compound or afatinib for a specified duration.
-
EGF Stimulation : Cells are stimulated with a saturating concentration of epidermal growth factor (EGF) for a short period to induce EGFR dimerization and autophosphorylation.
-
Cell Lysis and Protein Quantification : Cells are lysed, and total protein concentration is determined.
-
Detection : The levels of phosphorylated EGFR (at specific tyrosine residues, e.g., Y1068) and total EGFR are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
Data Analysis : The ratio of pEGFR to total EGFR is calculated for each treatment condition. The results are normalized to the EGF-stimulated control, and the IC50 value is determined from the dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitors on the metabolic activity of lung cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Lung cancer cells (e.g., PC-9, H3255, H1975) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : Cells are treated with serial dilutions of this compound or afatinib for 72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement : The absorbance of the colored solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Western Blot Analysis of Downstream Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the EGFR signaling pathways following inhibitor treatment.
-
Cell Treatment and Lysis : Lung cancer cells are treated with this compound or afatinib at various concentrations and time points. Subsequently, cells are lysed to extract total protein.
-
Protein Quantification : The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.
-
Detection : After incubation with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : The intensity of the bands is quantified to determine the relative changes in protein phosphorylation.
Concluding Remarks
The available data indicates that both this compound and afatinib are potent covalent inhibitors of EGFR. In a direct comparison using wild-type EGFR, this compound demonstrates a slightly higher binding affinity and greater efficiency in covalent inactivation. This is reflected in its lower IC50 value for the inhibition of EGFR autophosphorylation in A549 cells.
Afatinib has been extensively studied in various EGFR-mutant lung cancer cell lines, showing high potency against sensitizing mutations (e.g., exon 19 deletion and L858R) and reduced, but still present, activity against the T790M resistance mutation. A comprehensive comparison of the two inhibitors is currently limited by the lack of publicly available data on the efficacy of this compound in a broader panel of EGFR-mutant lung cancer cell lines. Further studies are required to fully elucidate the comparative efficacy of this compound in these clinically relevant contexts. This guide will be updated as more data becomes available.
References
PF-6274484 synergy with other anti-cancer agents
Information regarding synergistic anti-cancer effects of PF-6274484 is not publicly available.
Extensive searches for preclinical or clinical data on the synergistic interactions of this compound with other anti-cancer agents have yielded no specific results. Publicly accessible scientific literature, clinical trial registries, and pharmaceutical company disclosures do not contain information regarding combination studies involving this particular compound.
Therefore, it is not possible to provide a comparison guide on the synergistic effects of this compound, as there is no available data to analyze, summarize, or present. The core requirements of data presentation, experimental protocols, and visualizations cannot be met due to the absence of foundational information on this topic.
Researchers, scientists, and drug development professionals interested in the potential synergistic activities of this compound are encouraged to monitor for future publications or presentations from the developing organization for any forthcoming data.
A Comparative Guide to Acquired Resistance Mechanisms Against ACK1/TNK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential acquired resistance mechanisms to PF-06274484, a dual inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as Tyrosine kinase non-receptor 2 (TNK2). Due to the limited publicly available data on specific resistance mechanisms to PF-06274484, this guide extrapolates potential mechanisms based on the known biology of ACK1/TNK2 and established patterns of resistance to other tyrosine kinase inhibitors (TKIs). We present a comparison with alternative ACK1/TNK2 inhibitors and provide detailed experimental protocols to investigate these potential resistance mechanisms.
Introduction to ACK1/TNK2 and its Inhibition
ACK1/TNK2 is a non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and resistance to various cancer therapies. It acts as a signaling hub, integrating signals from multiple receptor tyrosine kinases (RTKs) and activating downstream pro-survival pathways, primarily the PI3K/AKT and MAPK pathways. Inhibition of ACK1/TNK2 is a promising therapeutic strategy for various cancers. However, as with other targeted therapies, the development of acquired resistance is a significant clinical challenge.
Hypothesized Acquired Resistance Mechanisms to PF-06274484
Based on common mechanisms of resistance to TKIs, the following are potential ways cancer cells could develop resistance to PF-06274484:
-
On-Target Alterations:
-
Gatekeeper Mutations: Mutations in the ATP-binding pocket of ACK1/TNK2 could sterically hinder the binding of PF-06274484 without compromising the kinase's activity.
-
Solvent-Front Mutations: Alterations in the solvent-front region of the kinase domain might reduce the inhibitor's binding affinity.
-
ACK1/TNK2 Gene Amplification: Increased expression of the TNK2 gene could lead to higher levels of the ACK1 protein, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
-
-
Off-Target Alterations (Bypass Signaling):
-
Upregulation of Parallel Signaling Pathways: Cancer cells might compensate for ACK1/TNK2 inhibition by upregulating other signaling pathways that can activate downstream effectors like AKT and ERK, independent of ACK1. This could involve the activation of other RTKs or downstream kinases.
-
Mutations in Downstream Effectors: Activating mutations in key downstream signaling molecules such as AKT or components of the MAPK pathway could render the cells resistant to upstream inhibition of ACK1.
-
-
Drug Efflux and Metabolism:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes could lead to faster inactivation of PF-06274484.
-
Comparison with Alternative ACK1/TNK2 Inhibitors
Several other small molecules have been identified as inhibitors of ACK1/TNK2. These compounds vary in their specificity and potency, providing a basis for comparison.
| Inhibitor | Target(s) | IC50 for ACK1/TNK2 | Key Characteristics |
| Dasatinib | Multi-kinase | ~1 nM[1] | Potent inhibitor of ACK1, also targets BCR-ABL and Src family kinases. Its multi-targeted nature can make it difficult to attribute cellular effects solely to ACK1 inhibition.[2] |
| Bosutinib | Multi-kinase | ~2.7 nM[3] | A dual Src/Abl inhibitor that also potently inhibits ACK1.[3] It has been shown to inhibit migration and invasion in KRAS mutant non-small cell lung cancer via ACK1 inhibition.[3] |
| AIM-100 | ACK1 | ~21-24 nM[1][4] | Described as a more specific inhibitor of ACK1 compared to multi-kinase inhibitors.[2] It has been shown to suppress androgen receptor phosphorylation and tumor growth.[1] |
| (R)-9b | ACK1 | ~56 nM[5][6] | A potent and selective ACK1 inhibitor.[5][6] A Phase I clinical trial was anticipated to begin in early 2025.[7] |
Experimental Protocols for Investigating Resistance
To investigate the hypothesized resistance mechanisms to PF-06274484, a series of in vitro experiments can be performed.
Generation of Drug-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to a TKI like PF-06274484 through continuous exposure to escalating drug concentrations.
Methodology:
-
Determine the initial IC50: Culture the parental cancer cell line of interest and determine the half-maximal inhibitory concentration (IC50) of PF-06274484 using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Treat the parental cells with PF-06274484 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of PF-06274484. This is typically done in a stepwise manner, increasing the dose by 1.5- to 2-fold at each step.
-
Monitoring and Maintenance: At each concentration, monitor cell viability and morphology. Allow the surviving cells to repopulate before the next dose escalation.
-
Establishment of Resistant Clones: Continue this process until the cells can proliferate in the presence of a significantly higher concentration of the drug (e.g., 10-fold the initial IC50).
-
Characterization: Characterize the resistant cell line by determining its new IC50 value and comparing it to the parental line.
Workflow for generating drug-resistant cell lines.
Cell Viability Assays
These assays are used to quantify the effect of PF-06274484 on cell proliferation and to determine the IC50 values in parental and resistant cell lines.
a) MTT Assay
Principle: Measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of PF-06274484 for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
b) CellTiter-Glo® Luminescent Cell Viability Assay
Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells. The assay uses a thermostable luciferase to generate a luminescent signal proportional to the amount of ATP.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and then mix to form the CellTiter-Glo® Reagent.
-
Lysis and Luminescence Reaction: Add the CellTiter-Glo® Reagent directly to the cell culture wells. Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This technique is used to investigate changes in protein expression and phosphorylation status in the ACK1/TNK2 signaling pathway in resistant cells compared to parental cells.
Methodology:
-
Protein Extraction: Lyse parental and resistant cells (both treated and untreated with PF-06274484) with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ACK1, AKT, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Potential ACK1 signaling and bypass pathways in resistance.
Next-Generation Sequencing (NGS) for Mutation Analysis
NGS can be employed to identify potential mutations in the TNK2 gene or other genes in the signaling pathway that may confer resistance.
Methodology:
-
DNA/RNA Extraction: Isolate genomic DNA and/or RNA from both parental and resistant cell lines.
-
Library Preparation: Prepare sequencing libraries from the extracted nucleic acids. For targeted sequencing, this involves enriching for the TNK2 gene and other relevant cancer-related genes.
-
Sequencing: Perform high-throughput sequencing using an NGS platform.
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions (indels).
-
Compare the mutational landscape of the resistant cells to the parental cells to identify mutations that have arisen during the development of resistance.
-
Analyze copy number variations to detect gene amplifications.
-
Conclusion
While specific acquired resistance mechanisms to PF-06274484 have not yet been reported in the literature, this guide provides a framework for investigating potential resistance based on established principles of TKI resistance and the known biology of ACK1/TNK2. The comparative data on alternative inhibitors and the detailed experimental protocols offer a robust starting point for researchers to elucidate the mechanisms of resistance and develop strategies to overcome them, ultimately improving the therapeutic potential of ACK1/TNK2 inhibitors in cancer treatment.
References
- 1. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bosutinib inhibits migration and invasion via ACK1 in KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. "Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Appro" by Harshani R. Lawrence, Kiran Mahajan et al. [digitalcommons.usf.edu]
- 7. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
A Comparative Analysis of Third-Generation EGFR Inhibitors for T790M-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in patients with non-small cell lung cancer (NSCLC). This has driven the development of third-generation EGFR TKIs specifically designed to target this resistance mutation while sparing wild-type (WT) EGFR. This guide provides a comparative overview of the efficacy of several third-generation inhibitors, with a focus on PF-6274484 and other key compounds in this class, supported by preclinical and clinical data.
Introduction to T790M-Targeted EGFR Inhibitors
The T790M "gatekeeper" mutation in exon 20 of the EGFR gene sterically hinders the binding of first- and second-generation TKIs, leading to therapeutic resistance.[1][2] Third-generation inhibitors are designed to overcome this by forming a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, a mechanism that is effective against the T790M mutant isoform.[3][4] This guide will compare the following third-generation EGFR inhibitors: this compound, Osimertinib, Rociletinib, Nazartinib, and Avitinib.
In Vitro Efficacy and Potency
The in vitro potency of these inhibitors is a key indicator of their therapeutic potential. This is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Cell Line |
| This compound | EGFR L858R/T790M | 6.6 | H1975 |
| WT EGFR | 5.8 | A549 | |
| Osimertinib | Exon 19 deletion EGFR | 12.92 | LoVo |
| L858R/T790M EGFR | 11.44 | LoVo | |
| WT EGFR | 493.8 | LoVo | |
| Rociletinib | EGFR L858R/T790M | <0.51 | - |
| WT EGFR | 6 | - | |
| Nazartinib | EGFR L858R/T790M | 4 | H1975 |
| - | 6 | H3255 | |
| - | 2 | HCC827 | |
| Avitinib | EGFR L858R | 0.18 | - |
| EGFR T790M | 0.18 | - | |
| WT EGFR | 7.68 | - |
Cellular Activity: Inhibition of EGFR Phosphorylation
The efficacy of these inhibitors is further evaluated by their ability to inhibit the autophosphorylation of EGFR in cancer cell lines, a critical step in the activation of downstream signaling pathways.
| Compound | Cell Line | IC50 for p-EGFR Inhibition (nM) |
| Avitinib | NCI-H1975 (L858R/T790M) | 7.3 |
| NIH/3T3_TC32T8 | 2.8 | |
| A431 (WT) | ~840 (115-fold less sensitive than NCI-H1975) | |
| Nazartinib | H3255 | 5 |
| HCC827 | 1 | |
| H1975 | 3 |
In Vivo Antitumor Activity
Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, are crucial for assessing the therapeutic potential of these compounds in a living organism.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition |
| Nazartinib | H1975 | 10 mg/kg, p.o. | T/C of 29% |
| H1975 | 30 and 100 mg/kg, p.o. | Tumor regression (T/C of -61% and -80%) | |
| H3255 | 30 mg/kg, p.o. | Significant antitumor activity | |
| Avitinib | NCI-H1975 | 12.5-500 mg/kg, p.o. daily for 14 days | Inhibited EGFR-mutant tumor growth |
| A431 (WT) | 12.5-500 mg/kg, p.o. daily for 14 days | Did not inhibit wild-type EGFR tumor growth |
Clinical Efficacy
Clinical trials provide the ultimate assessment of a drug's safety and efficacy in patients. Key metrics include the Objective Response Rate (ORR), which is the proportion of patients with tumor size reduction of a predefined amount and duration, and Progression-Free Survival (PFS), which is the length of time during and after the treatment that a patient lives with the disease but it does not get worse.
| Compound | Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Osimertinib | Phase 3 (AURA3) | T790M-positive NSCLC (second-line) | 71% | 10.1 months[5] |
| Rociletinib | Phase 1/2 (TIGER-X) | T790M-positive NSCLC | 59% | 13.1 months |
| Nazartinib | Phase 1 | T790M-positive NSCLC | 46.9% | 9.7 months |
Note: Development of Rociletinib was halted, and it did not receive FDA approval.[6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow.
Caption: EGFR Signaling Pathway and Inhibition.
References
- 1. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Target Validation of Novel Cancer Therapies
Disclaimer: Publicly available data from scientific literature and commercial suppliers consistently identify the compound PF-6274484 as a potent, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), including its wild-type and mutant forms (e.g., L858R/T790M).[1][2][3] No public information links this compound to other novel targets such as KIAA1522 or FABD1.
Therefore, this guide serves as a framework for the target validation of a hypothetical inhibitor against an emerging cancer target, KIAA1522 , using novel cancer models. The data presented are illustrative, and the protocols provide standardized methodologies applicable to such research.
Introduction: KIAA1522 as a Novel Cancer Target
KIAA1522, also known as Gene Associated with Retinoid-Interferon-Induced Mortality 19 (GRIM-19) Like protein 5 (GML), is a protein that has been increasingly implicated in the progression of several cancers. Overexpression of KIAA1522 is associated with poor prognosis and has been shown to promote tumor proliferation, migration, invasion, and resistance to therapy in various cancer types.[1][2] Its pro-tumorigenic functions are linked to the activation of several key oncogenic signaling pathways, making it a compelling target for novel therapeutic development.
Key signaling pathways modulated by KIAA1522 include:
-
Wnt/β-Catenin Signaling: Promotes proliferation in hepatocellular carcinoma.
-
Notch Signaling: Drives tumorigenicity and metastasis in colorectal carcinoma.
-
RAS-MEK-ERK Pathway: Contributes to non-small cell lung cancer (NSCLC) development.
-
TNFα-NFκB Signaling: Mediates resistance to platinum-based chemotherapy in lung adenocarcinoma.[4]
The diverse roles of KIAA1522 across multiple cancers underscore its potential as a high-value target for a broadly applicable anti-cancer agent.
Hypothetical Performance Comparison
This section provides a template for comparing a hypothetical selective KIAA1522 inhibitor, NOV-X-1522 , against inhibitors of pathways it is known to activate. Such comparisons are crucial for establishing the unique advantages and therapeutic potential of targeting KIAA1522 directly.
Table 1: Comparative In Vitro Efficacy of NOV-X-1522 (Note: Data are for illustrative purposes only.)
| Compound | Target(s) | Cell Line (Cancer Type) | IC50 (nM) | Notes |
| NOV-X-1522 (Hypothetical) | KIAA1522 | HCT116 (Colorectal) | 15 | Demonstrates high potency in a KIAA1522-high model. |
| A549 (Lung) | 25 | Effective in a model with known KIAA1522-driven chemoresistance. | ||
| IWP-2 | Wnt Production (Porcupine) | HCT116 (Colorectal) | 50 | Indirectly targets a downstream KIAA1522 pathway. |
| BMS-906024 | Notch1/2/3 | HCT116 (Colorectal) | 45 | Targets a key pathway activated by KIAA1522 in CRC. |
| Cisplatin | DNA Cross-linking | A549 (Lung) | 1,200 | Standard-of-care agent to which KIAA1522 confers resistance. |
| A549 + NOV-X-1522 | 350 | Demonstrates synergistic effect and reversal of resistance. |
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological pathways and the experimental plan is essential for clear communication in drug development.
Key Experimental Protocols
Detailed and reproducible protocols are fundamental to target validation.
Protocol 1: Cell Viability and Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in 96-well, white-walled, clear-bottom plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., NOV-X-1522) in DMSO. Further dilute in growth medium to achieve the final desired concentrations with a final DMSO concentration ≤0.1%.
-
Treatment: Remove the medium from the cell plates and add 100 µL of medium containing the various compound concentrations. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and calculate IC50 values using a non-linear regression (log(inhibitor) vs. response -- variable slope) in appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for Target Engagement and Pathway Modulation
-
Objective: To confirm target engagement by observing the modulation of the target protein and its downstream effectors.
-
Methodology:
-
Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat with the test compound at 1x, 5x, and 10x the predetermined IC50 value for 24 hours. Include a vehicle control.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA Protein Assay Kit.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-KIAA1522, anti-phospho-ERK, anti-β-Catenin, anti-β-Actin as a loading control) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Analyze band densities relative to the loading control.
-
Protocol 3: In Vivo Xenograft Tumor Model Study
-
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
-
Methodology:
-
Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously implant 2-5 x 10^6 cancer cells (e.g., A549) resuspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Dosing: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80). Administer the compound daily via oral gavage (p.o.) or intraperitoneal injection (i.p.). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). Euthanize the mice, excise the tumors, and measure their final weight. Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Pharmacodynamic Analysis: A satellite group of animals can be used for pharmacodynamic studies, where tumors are collected at specific time points post-treatment to analyze target modulation via Western Blot or IHC.
-
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling PF-6274484
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the potent covalent EGFR kinase inhibitor, PF-6274484. Adherence to these procedures is critical for laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.
| Protection Level | Engineering Controls | Personal Protective Equipment (PPE) |
| Standard Laboratory Operations | Fume Hood | - Safety Glasses with side shields or Goggles- Chemical-resistant gloves (e.g., Nitrile)- Laboratory Coat |
| Handling of Powders or Aerosol Generation | Fume Hood or Glove Box | - Goggles- Chemical-resistant gloves (e.g., Nitrile)- Full-face shield- Disposable Gown or Coveralls- Respiratory Protection (e.g., N95 or higher) |
| Emergency Spill or Release | - Level C Protection: Full-face or half-mask air-purifying respirator, chemical-resistant clothing, inner and outer chemical-resistant gloves, and chemical-resistant boots.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures procedural consistency.
-
Receiving and Unpacking :
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the unopened package to a designated laboratory area.
-
Wear appropriate PPE (Standard Laboratory Operations level) before opening the package.
-
Verify that the container is properly sealed and labeled.
-
-
Preparation of Solutions :
-
All weighing and solution preparation activities should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use dedicated, clearly labeled glassware and equipment.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
-
Experimental Use :
-
Clearly label all vessels containing this compound with the compound name, concentration, date, and responsible researcher's name.
-
Keep containers sealed when not in use to minimize evaporation and potential exposure.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound : Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials : All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous waste container.
-
Waste Collection : Arrange for collection of all hazardous waste by a specialized disposal company in accordance with national and local regulations.[3]
Visualizing the Handling Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical workflow from receiving the compound to its final disposal.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
